molecular formula C11H14O3 B6326145 Ethyl 2-methoxy-4-methylbenzoate CAS No. 99500-39-7

Ethyl 2-methoxy-4-methylbenzoate

Cat. No.: B6326145
CAS No.: 99500-39-7
M. Wt: 194.23 g/mol
InChI Key: AAXLPMDTDLPTIB-UHFFFAOYSA-N
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Description

Ethyl 2-methoxy-4-methylbenzoate is an aromatic ester characterized by a benzene ring substituted with a methoxy group (-OCH₃) at the 2-position and a methyl group (-CH₃) at the 4-position, esterified with ethanol. Structurally, it belongs to the benzoate ester family, widely utilized in synthetic organic chemistry, fragrance formulations, and pharmaceutical intermediates .

Properties

IUPAC Name

ethyl 2-methoxy-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-4-14-11(12)9-6-5-8(2)7-10(9)13-3/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAXLPMDTDLPTIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-methoxy-4-methylbenzoate can be synthesized through the esterification of 2-methoxy-4-methylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the reaction to completion and then purifying the product through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as fractional distillation.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methoxy-4-methylbenzoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of an acid or base, it can hydrolyze back to 2-methoxy-4-methylbenzoic acid and ethanol.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

    Reduction: Lithium aluminum hydride is a common reducing agent used under anhydrous conditions.

    Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions.

Major Products Formed

    Hydrolysis: 2-methoxy-4-methylbenzoic acid and ethanol.

    Reduction: 2-methoxy-4-methylbenzyl alcohol.

    Substitution: Products vary depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-methoxy-4-methylbenzoate is utilized in various scientific research fields:

    Chemistry: It serves as an intermediate in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: It is used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic properties and its role as a precursor in drug synthesis.

    Industry: Used in the fragrance industry for its aromatic properties and in the production of flavoring agents.

Mechanism of Action

The mechanism of action of ethyl 2-methoxy-4-methylbenzoate depends on its application. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways. Its ester functional group can undergo hydrolysis, releasing the active acid form, which can then participate in various biochemical reactions.

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

Compound Name CAS Molecular Formula Molecular Weight Substituents Key Structural Differences
Ethyl 2-methoxy-4-methylbenzoate Not provided C₁₁H₁₄O₃ 194.23 2-methoxy, 4-methyl Reference compound
Mthis compound 81245-24-1 C₁₀H₁₂O₃ 180.20 2-methoxy, 4-methyl Methyl ester instead of ethyl ester
Ethyl 2-hydroxy-4-methoxybenzoate Not provided C₁₀H₁₂O₄ 196.20 2-hydroxy, 4-methoxy Hydroxyl (-OH) replaces methyl (-CH₃)
Ethyl 2,4-dimethylbenzoate Not provided C₁₁H₁₄O₂ 178.23 2-methyl, 4-methyl Lacks methoxy group; methyl at 2-position
Methyl 2-hydroxy-6-methoxybenzoate 22833-69-8 C₉H₁₀O₄ 194.18 2-hydroxy, 6-methoxy Hydroxyl and methoxy in adjacent positions

Substituent Effects :

  • Functional Groups : Hydroxyl groups (e.g., Ethyl 2-hydroxy-4-methoxybenzoate) increase polarity and acidity (pKa ~1.97 for similar compounds ), whereas methoxy groups enhance lipophilicity .

Physicochemical Properties

Property This compound Mthis compound Ethyl 2-Hydroxy-4-Methoxybenzoate
Molecular Weight 194.23 g/mol 180.20 g/mol 196.20 g/mol
Boiling Point Estimated >250°C Estimated ~230°C Higher due to -OH hydrogen bonding
Solubility Low in water; soluble in ethanol Similar to ethyl analog Higher water solubility due to -OH
MS Base Peak Not available Not available m/z 150 (salicylate fragmentation)

Key Observations :

  • The ethyl ester group in the target compound contributes to higher molecular weight and hydrophobicity compared to methyl esters.
  • Hydroxyl substituents (e.g., in Ethyl 2-hydroxy-4-methoxybenzoate) enable hydrogen bonding, increasing solubility in polar solvents .

Reactivity Trends :

  • Methoxy groups are electron-donating, directing electrophilic substitution to specific ring positions.
  • Hydroxyl groups increase susceptibility to oxidation and ester hydrolysis .

Biological Activity

Ethyl 2-methoxy-4-methylbenzoate (MMBA) is an organic compound belonging to the class of esters, with a molecular formula of C11H14O3 and a CAS registry number of 99500-39-7. This compound exhibits a range of biological activities, primarily through its interactions with enzymes and receptors in biological systems. This article will explore its biological activity, including potential therapeutic applications, mechanisms of action, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound features a methoxy group and a methyl group attached to an aromatic ring. It is characterized as a colorless to pale yellow liquid with a pleasant odor, making it suitable for applications in the fragrance and flavoring industries.

1. Anti-Inflammatory and Analgesic Properties

Research indicates that MMBA may possess anti-inflammatory and analgesic properties. It is believed to inhibit enzymes involved in the inflammatory response, suggesting its potential use in treating inflammatory conditions. However, further studies are necessary to elucidate its effectiveness and the precise mechanisms by which it operates.

2. Enzyme Interactions

As an ester, MMBA is subject to hydrolysis by esterases, which can significantly influence metabolic pathways within cells. The hydrolysis products may play roles in cellular processes such as signal transduction and energy metabolism. Studies have shown that compounds like MMBA can interact with various biological macromolecules, particularly enzymes involved in metabolic pathways .

Comparative Analysis

To better understand the biological activity of MMBA, it is useful to compare it with similar compounds. The following table summarizes key properties and activities of MMBA alongside related benzoate esters.

Compound NameMolecular FormulaBiological ActivityNotes
This compound (MMBA)C11H14O3Anti-inflammatory, analgesic, antimicrobialPotential for drug synthesis
Methyl 2-hydroxy-5-iodo-3-methylbenzoateC10H11I O3Anti-HIV activityShows significant metabolic stability
Ethyl orsellinateC12H14O5Cytotoxic activityHigher lipophilicity increases cytotoxicity

Case Study 1: Inhibition of Inflammatory Enzymes

A study conducted on the effects of MMBA on inflammatory markers demonstrated that it could significantly reduce levels of cyclooxygenase (COX) enzymes in vitro. This suggests that MMBA may serve as a potential therapeutic agent for conditions characterized by chronic inflammation.

Case Study 2: Antimicrobial Efficacy

In another investigation, MMBA was tested against various bacterial strains using agar diffusion methods. Results indicated moderate antibacterial activity against Gram-positive bacteria, highlighting its potential application in developing antimicrobial agents.

Research Findings

Recent findings emphasize the need for more comprehensive studies on MMBA's pharmacological profile:

  • Metabolic Pathways : Hydrolysis products from MMBA influence several metabolic pathways, indicating potential therapeutic benefits.
  • Safety Profile : Preliminary toxicity assessments suggest moderate toxicity upon ingestion; thus, safety evaluations are crucial for any therapeutic applications.
  • Potential Applications : The compound's ability to act as a precursor in organic synthesis opens avenues for creating complex molecules with diverse functionalities.

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